molecular formula C8H13N5 B13979735 4-Hydrazinyl-6-(pyrrolidin-1-yl)pyrimidine

4-Hydrazinyl-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B13979735
M. Wt: 179.22 g/mol
InChI Key: BQPINGFVBUMZIC-UHFFFAOYSA-N
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Description

4-Hydrazinyl-6-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with hydrazinyl and pyrrolidinyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinyl-6-(pyrrolidin-1-yl)pyrimidine typically involves the cyclocondensation of appropriate precursors. One common method is the Dimroth rearrangement, where a hydrazinyl derivative of pyrimidine is reacted with electrophilic carbons such as orthoesters in acetic acid or carbon disulfide in pyridine, followed by S-alkylation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-6-(pyrrolidin-1-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include azo derivatives, dihydropyrimidines, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Hydrazinyl-6-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with biological macromolecules, while the pyrrolidinyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydrazinyl-6-(pyrrolidin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of hydrazinyl and pyrrolidinyl groups on the pyrimidine ring enhances its potential as a versatile scaffold in medicinal chemistry .

Properties

Molecular Formula

C8H13N5

Molecular Weight

179.22 g/mol

IUPAC Name

(6-pyrrolidin-1-ylpyrimidin-4-yl)hydrazine

InChI

InChI=1S/C8H13N5/c9-12-7-5-8(11-6-10-7)13-3-1-2-4-13/h5-6H,1-4,9H2,(H,10,11,12)

InChI Key

BQPINGFVBUMZIC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)NN

Origin of Product

United States

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